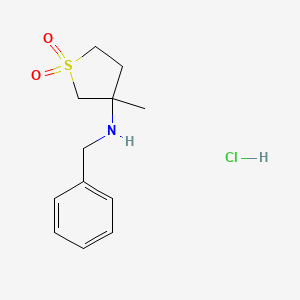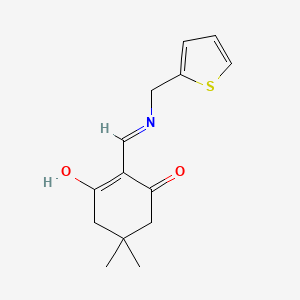![molecular formula C12H10Cl2N2OS B6062334 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methyl-1H-pyrimidin-4-one](/img/structure/B6062334.png)
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methyl-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a dichlorophenyl group, a sulfanyl group, and a methyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methyl-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride, thiourea, and 6-methyl-2-thiouracil.
Formation of Intermediate: The reaction between 3,4-dichlorobenzyl chloride and thiourea in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 6-methyl-2-thiouracil under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the dichlorophenyl group or to convert the pyrimidinone ring to a dihydropyrimidine ring using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted pyrimidinone derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its biological activity.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,4-dichlorophenyl)methyl]carbamoyl}methylsulfanyl]acetic acid
- 3-amino-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methyl-1H-pyrimidin-4-one stands out due to its unique combination of a dichlorophenyl group, a sulfanyl group, and a pyrimidinone core This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7-4-11(17)16-12(15-7)18-6-8-2-3-9(13)10(14)5-8/h2-5H,6H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNOKXZEXDOSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B6062256.png)
![2-{1-cyclopentyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062258.png)


![2-(2-bromo-4,5-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062276.png)
![1-ethyl-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6062283.png)
![5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6062286.png)
![2-Cyclopentyl-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6062293.png)
![4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE](/img/structure/B6062300.png)
![2-[4-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6062303.png)
![5-(3-chloro-4-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B6062306.png)
![N-(3-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B6062310.png)
![(5Z)-5-({1-[4-(Dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6062322.png)
![2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6062342.png)
